6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-prop-1-ynyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,1H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWSOXOBOYFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, pyrimidine-2,4(1H,3H)-dione (1 ) is treated with propargyl bromide (2 ) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base. The reaction proceeds at room temperature for 10–12 hours, yielding the O-propynylated product (3 ) alongside minor N-alkylated byproducts (4 ) (Scheme 1).
Scheme 1: Alkylation of pyrimidine-2,4(1H,3H)-dione with propargyl bromide.
Key parameters influencing yield and selectivity include:
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Base: K₂CO₃ is preferred due to its moderate basicity, minimizing N-alkylation. Stronger bases like cesium carbonate (Cs₂CO₃) may improve reaction rates but risk increased byproduct formation.
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Solvent: Polar aprotic solvents such as DMF or acetonitrile (CH₃CN) enhance solubility of ionic intermediates. DMF typically affords higher yields (70–75%) compared to CH₃CN (65%).
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Temperature: Room temperature (25°C) balances reaction efficiency and selectivity. Elevated temperatures accelerate the reaction but favor N-alkylation.
Table 1: Optimization of alkylation conditions for this compound synthesis.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (O:N) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 25 | 10 | 70 | 3:1 |
| 2 | Cs₂CO₃ | DMF | 25 | 8 | 75 | 2:1 |
| 3 | K₂CO₃ | CH₃CN | 25 | 12 | 65 | 4:1 |
Selectivity Considerations
The competition between O- and N-alkylation arises from the ambident nucleophilicity of the pyrimidine ring. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for distinguishing products:
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O-Alkylated product (3 ): Absence of carbonyl stretching (C=O) in FTIR.
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N-Alkylated product (4 ): Retention of C=O vibrations at ~1645 cm⁻¹.
Analytical Techniques for Characterization
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves various methods that yield derivatives with enhanced biological activities. Gupta et al. (2021) reported the synthesis of several 6-substituted pyrimidine derivatives, which were evaluated for their antibacterial and anticancer properties .
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The synthesized compounds showed varying degrees of efficacy against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives displayed good to moderate antibacterial activity compared to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound has been investigated through in-vitro studies. The compound was tested against K562 cell lines (a model for myelogenous leukemia), revealing growth inhibitory effects at various concentrations. The results indicated that specific derivatives could be promising candidates for further development in cancer therapy .
Case Study 1: Anticancer Screening
A study conducted by Gupta et al. involved synthesizing various derivatives and evaluating their anticancer activity using the SRB assay protocol. Compounds were tested at multiple concentrations (1×10 M to 1×10 M), and the results were quantified in terms of GI50 (the concentration required to inhibit cell growth by 50%), TGI (total growth inhibition), and LC50 (lethal concentration) .
Case Study 2: Antibacterial Evaluation
In another study, the synthesized pyrimidine derivatives were subjected to antimicrobial testing against specific bacterial strains. The zone of inhibition was measured after incubation, demonstrating that several compounds outperformed the control antibiotics, suggesting their potential as effective antimicrobial agents .
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. Its structural characteristics allow for modifications that could lead to new drugs targeting various diseases:
- Antiviral Activity : Some studies suggest that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be explored for treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The propynyl group can participate in covalent bonding with active sites, while the pyrimidine ring can engage in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Structural and Substituent Variations
The 6-position of pyrimidine-2,4-dione is a critical site for modulating properties. Key analogs and their substituents include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Aryl substituents (e.g., chlorophenyl in ) enhance stability and enzyme binding via hydrophobic interactions, while amino groups (e.g., ) facilitate hydrogen bonding.
- Alkyne Reactivity : The propynyl group’s terminal alkyne is absent in the listed analogs but is expected to confer unique reactivity (e.g., cycloaddition for bioconjugation).
Yield Comparison :
Spectroscopic and Computational Data
NMR Shifts :
Biological Activity
6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an herbicide and possesses antimicrobial properties, making it a subject of interest in agricultural and pharmaceutical research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 7236-71-7 |
Herbicidal Activity
Recent studies have highlighted the herbicidal potential of this compound. It acts as an inhibitor of protoporphyrinogen oxidase (PPO), an essential enzyme in the biosynthesis of chlorophyll and heme. The compound demonstrates significant herbicidal activity through its ability to inhibit PPO, which is crucial for plant growth.
A notable study reported that derivatives of pyrimidine compounds exhibited varying degrees of PPO inhibition, with some showing up to six times the potency of established herbicides like flumioxazin. Specifically, one derivative exhibited a value of 0.0074 µM against tobacco PPO (mtPPO), indicating its strong inhibitory capability .
Antimicrobial Activity
In addition to its herbicidal properties, this compound has shown promising antimicrobial activity. Research indicates that certain pyrimidine derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to 6-(Prop-1-yn-1-yl)pyrimidine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL .
Case Study 1: Herbicide Efficacy
A systematic bioassay evaluated the herbicidal efficacy of various pyrimidine derivatives, including this compound. The study found that application rates of 30–75 g ai/ha resulted in effective weed control with minimal phytotoxicity to crops like maize .
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial properties of pyrimidine derivatives, compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
